molecular formula C15H21N3O5S B12185626 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12185626
M. Wt: 355.4 g/mol
InChI Key: XYDXFBZJHZRITJ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates a pyrrolidine-5-one core linked to a 4-methoxyphenyl group and a methylsulfonamide ethyl chain, suggests potential as a scaffold for developing protease or kinase inhibitors . Compounds with similar structural motifs, particularly those featuring the pyrrolidinone carboxamide group, have been investigated for their ability to interact with and modulate key enzymatic targets . Research into analogues indicates potential applicability in diverse therapeutic areas, including the study of neoplastic and autoimmune disorders, where such molecular frameworks can be utilized to explore novel signaling pathways . This reagent serves as a valuable building block for chemists and biologists aiming to synthesize and profile novel molecules for inhibiting specific protein kinases or other enzyme classes implicated in disease pathology . Its use is strictly confined to laboratory research to facilitate the development of new biological probes.

Properties

Molecular Formula

C15H21N3O5S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(methanesulfonamido)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H21N3O5S/c1-23-13-5-3-12(4-6-13)18-10-11(9-14(18)19)15(20)16-7-8-17-24(2,21)22/h3-6,11,17H,7-10H2,1-2H3,(H,16,20)

InChI Key

XYDXFBZJHZRITJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of γ-Amino Acids

The 5-oxopyrrolidine ring is synthesized via cyclization of γ-amino acids or esters. For example, γ-aminobutyric acid (GABA) derivatives undergo intramolecular condensation under acidic or basic conditions:

HOOC-(CH2)3-NH2H+/OH5-Oxopyrrolidine-3-carboxylic acid\text{HOOC-(CH}2\text{)}3\text{-NH}_2 \xrightarrow{\text{H}^+/\text{OH}^-} \text{5-Oxopyrrolidine-3-carboxylic acid}

Optimization Notes :

  • Catalysts : p-Toluenesulfonic acid (pTSA) in toluene facilitates dehydration.

  • Solvents : Toluene or dichloromethane enables azeotropic water removal via Dean-Stark apparatus.

  • Yield : ~70–80% after recrystallization from ethyl acetate/hexane.

Introduction of the 4-Methoxyphenyl Group

Friedel-Crafts Alkylation

The 4-methoxyphenyl group is introduced via Friedel-Crafts alkylation using 4-methoxyacetophenone and a Lewis acid catalyst (e.g., AlCl₃):

5-Oxopyrrolidine-3-carboxylic acid+4-MethoxyacetophenoneAlCl31-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid\text{5-Oxopyrrolidine-3-carboxylic acid} + \text{4-Methoxyacetophenone} \xrightarrow{\text{AlCl}_3} \text{1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid}

Reaction Conditions :

  • Temperature : 0–5°C to minimize side reactions.

  • Work-up : Quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography.

Carboxamide Formation

Activation of Carboxylic Acid

The carboxylic acid at position 3 is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acidSOCl2Acid chloride intermediate\text{1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride intermediate}

Coupling with 2-[(Methylsulfonyl)Amino]Ethylamine

The acid chloride reacts with 2-[(methylsulfonyl)amino]ethylamine in the presence of a base (e.g., triethylamine):

Acid chloride+H2N-CH2CH2-NHSO2CH3Et3NTarget compound\text{Acid chloride} + \text{H}2\text{N-CH}2\text{CH}2\text{-NHSO}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{Target compound}

Alternative Method :

  • Coupling Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF).

  • Yield : 54–85% after purification via suspension in hot ethyl acetate and hexane.

Synthesis of 2-[(Methylsulfonyl)Amino]Ethylamine

Sulfonylation of Ethylenediamine

Ethylenediamine is selectively sulfonylated using methanesulfonyl chloride (MsCl):

H2N-CH2CH2-NH2+MsClEt3NH2N-CH2CH2-NHSO2CH3\text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{MsCl} \xrightarrow{\text{Et}3\text{N}} \text{H}2\text{N-CH}2\text{CH}2\text{-NHSO}2\text{CH}3

Conditions :

  • Solvent : Dichloromethane at 0°C.

  • Stoichiometry : 1 equivalent of MsCl to avoid disubstitution.

Industrial-Scale Optimization

Solvent and Catalyst Screening

ParameterLaboratory ScaleIndustrial Scale
SolventDMFIsopropyl alcohol
CatalystDCCRecyclable resins
Reaction Time12–24 h6–8 h (flow chemistry)

Purity Enhancement

  • Crystallization : Ethyl acetate/hexane (3:1) achieves >98% purity.

  • Chromatography : Avoided in large-scale production due to cost.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Use bulky bases (e.g., LiHMDS) to direct ring formation.

  • Sulfonylation Side Reactions :

    • Controlled addition of MsCl at low temperatures.

  • Amide Hydrolysis :

    • Anhydrous conditions and molecular sieves prevent degradation .

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogues and their properties:

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target compound C₁₆H₂₁N₃O₅S 367.42 4-Methoxyphenyl, methylsulfonylaminoethyl Enhanced solubility due to sulfonamide; potential kinase target inferred from substituents .
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide (669696-94-0) C₂₈H₂₅FN₄O₅ 540.53 2-Fluorophenyl, 4-methoxybenzyl, ethoxy linker Fluorine enhances lipophilicity; benzyl group may improve blood-brain barrier penetration.
1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (309734-04-1) C₁₈H₁₉N₃O₃ 325.37 4-Methoxyphenyl, 4-methylpyridinyl Pyridine ring improves solubility; associated with glycogen synthase kinase-3 beta (GSK3β) .
1-(2-Methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide (896925-99-8) C₂₅H₂₅N₃O₄S 463.55 2-Methylphenyl, sulfamoylphenyl Sulfamoyl group increases metabolic stability; potential for anti-inflammatory applications.
1-(4-Methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide (933218-14-5) C₂₄H₃₀N₄O₅S 486.60 4-Methoxyphenyl, piperazinyl sulfonylethyl Piperazine enhances solubility; sulfonyl group may improve receptor binding affinity.
1-(2-Methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide (873563-60-1) C₁₈H₁₉N₃O₃ 325.37 2-Methoxyphenyl, 4-methylpyridinyl Ortho-methoxy group may sterically hinder binding; pyridine aids in π-π interactions.
1-(4-Methoxyphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (894047-62-2) C₂₁H₂₃N₅O₅S₂ 501.57 4-Methoxyphenyl, morpholinyl-thiadiazole Thiadiazole and morpholine improve heterocyclic diversity; potential antimicrobial activity.

Key Structural and Functional Differences

Substituent Diversity: Aryl Groups: The target compound’s 4-methoxyphenyl group contrasts with analogues bearing 2-fluorophenyl () or 2-methylphenyl (). The para-methoxy group generally enhances electron-donating effects, improving stability compared to ortho-substituted derivatives . Amide Side Chains: The methylsulfonylaminoethyl group in the target compound differs from sulfamoylphenyl (), piperazinyl sulfonyl (), and morpholinyl-thiadiazole () moieties. Sulfonamide groups are associated with increased metabolic resistance, while piperazine and morpholine improve aqueous solubility .

The target compound’s methylsulfonyl group may similarly target kinases but lacks direct evidence .

Pharmacokinetic Properties :

  • The molecular weight range (325–540 g/mol) indicates most analogues comply with Lipinski’s rule of five. The target compound (367 g/mol) and pyridinyl derivatives (325 g/mol) are more drug-like compared to bulkier analogues like ’s compound (540 g/mol) .

Biological Activity

The compound 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is characterized by:

  • A pyrrolidine ring
  • A methoxyphenyl group
  • A methylsulfonylaminoethyl side chain

The molecular formula is C16H20N2O4SC_{16}H_{20}N_2O_4S with a molecular weight of approximately 355.4 g/mol .

Structural Features

FeatureDescription
Pyrrolidine Ring Central structure providing stability and reactivity.
Methoxyphenyl Group Enhances lipophilicity and potential interactions with biological targets.
Methylsulfonylaminoethyl Side Chain May influence solubility and biological activity.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the secretion of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism appears to involve modulation of signaling pathways associated with inflammation .

Anticancer Potential

Several studies have investigated the anticancer effects of 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its capability to induce apoptosis (programmed cell death) in malignant cells. The compound's interaction with specific molecular targets involved in cancer progression is a key area of ongoing research .

The exact mechanism through which this compound exerts its biological effects involves:

  • Binding to specific proteins and enzymes , leading to altered activity.
  • Modulation of gene expression , particularly in pathways related to inflammation and cancer cell survival.

Synthesis and Screening

The synthesis of 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions, optimized for yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR) .

Table: Biological Activity of Derivatives

CompoundActivityReference
1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamideAnti-inflammatory, anticancer,
5-(4-methoxyphenyl)-oxazole derivativesInhibitory effects on C. elegans hatch

Clinical Implications

The potential therapeutic applications of this compound extend beyond inflammation and cancer treatment. Its unique structural features may allow it to interact with various biological macromolecules, making it a candidate for further drug development in areas such as:

  • Neurological disorders
  • Metabolic diseases

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